2-Chloro-6-fluoro-1,5-naphthyridine
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Overview
Description
“2-Chloro-6-fluoro-1,5-naphthyridine” is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “this compound”, involves several steps. For instance, 1,5-naphthyridine derivatives were prepared and converted into the corresponding 2-chloro derivative using phosphorus oxychloride with 1,5-naphthyridine-2(1 H)-one .Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthyridine ring system with chlorine and fluorine substituents at the 2nd and 6th positions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.582, a density of 1.4±0.1 g/cm3, and a boiling point of 289.0±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- The compound is used as an intermediate in synthesizing biologically active anticancer drugs, demonstrated by the successful synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important anticancer drug intermediate (Zhang et al., 2019).
Chemical Synthesis Methodologies
- Research on the chemical synthesis of fluoronaphthyridines highlights the importance of the compound in creating novel structures for potential pharmaceutical applications. The method for introducing the fluorine atom is crucial in these syntheses (Abele et al., 2014).
Ligand Construction and Metal Complexes
- 1,5-Naphthyridine, including 2-chloro-6-fluoro derivatives, is utilized to create bidentate and tridentate ligands for constructing Ru(II) complexes. These ligands and complexes have potential applications in catalysis and material science (Singh & Thummel, 2009).
Antitumor Activity
- Studies on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are related to 2-chloro-6-fluoro-1,5-naphthyridine, have shown moderate cytotoxic activity against tumor cell lines, indicating their potential as antitumor agents (Tsuzuki et al., 2004).
Organic Chemistry and Material Science
- The compound and its derivatives are explored for creating new materials, such as in the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones, which can be precursors for the synthesis of more complex heterocyclic compounds (Valés et al., 2002).
- It also finds applications in the development of organic semiconductor materials, demonstrating potential in electronic and optoelectronic applications (Wang et al., 2012).
Sensor Development and Analytical Chemistry
- 1,8-Naphthyridinic compounds, which include 2-chloro-6-fluoro variants, are used to create sensors for detecting ions like F− and Hg2+. These chemosensors mimic molecular logic behavior, indicating their utility in analytical chemistry and environmental monitoring (Chahal & Sankar, 2015).
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, a class to which this compound belongs, are known to exhibit a variety of biological activities
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-chloro-6-fluoro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-7-3-1-6-5(11-7)2-4-8(10)12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUGQWIQOZRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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